(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile is an organic compound characterized by the presence of two trifluoromethyl groups and two nitrile groups attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups onto a butenedinitrile backbone. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the nitrile groups or the butene backbone.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z)-2,3-Bis(difluoromethyl)-2-butenedinitrile
- (2Z)-2,3-Bis(trifluoromethyl)-2-pentenedinitrile
- (2Z)-2,3-Bis(trifluoromethyl)-2-butenediamine
Uniqueness
(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced lipophilicity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
2167-32-0 |
---|---|
Molekularformel |
C6F6N2 |
Molekulargewicht |
214.07 g/mol |
IUPAC-Name |
(Z)-2,3-bis(trifluoromethyl)but-2-enedinitrile |
InChI |
InChI=1S/C6F6N2/c7-5(8,9)3(1-13)4(2-14)6(10,11)12/b4-3- |
InChI-Schlüssel |
UDDGYNNPOKTCHY-ARJAWSKDSA-N |
Isomerische SMILES |
C(#N)/C(=C(\C#N)/C(F)(F)F)/C(F)(F)F |
Kanonische SMILES |
C(#N)C(=C(C#N)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.